(2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate
(2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate
Lisinopril dihydrate is a hydrate. It has a role as an antihypertensive agent. It contains a lisinopril.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Brand Name:
Vulcanchem
CAS No.:
83915-83-7
VCID:
VC0001146
InChI:
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
SMILES:
C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Molecular Formula:
C21H35N3O7
Molecular Weight:
405.5 g/mol
(2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate
CAS No.: 83915-83-7
APIs
VCID: VC0001146
Molecular Formula: C21H35N3O7
Molecular Weight: 405.5 g/mol
Purity: > 98%
CAS No. | 83915-83-7 |
---|---|
Product Name | (2S)-1-[(2S)-6-Azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate |
Molecular Formula | C21H35N3O7 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-6-azaniumyl-2-[[(1S)-1-carboxylato-3-phenylpropyl]azaniumyl]hexanoyl]pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 |
Standard InChIKey | CZRQXSDBMCMPNJ-ZUIPZQNBSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCC[NH3+])[NH2+][C@@H](CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-] |
SMILES | C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-] |
Canonical SMILES | C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-] |
Appearance | Solid powder |
Physical Description | Solid |
Description | Lisinopril dihydrate is a hydrate. It has a role as an antihypertensive agent. It contains a lisinopril. Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium. Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal. |
Purity | > 98% |
Related CAS | 76547-98-3 (parent cpd) 82009-35-6 (sulfate (1:2)) |
Solubility | 97 mg/mL |
Synonyms | Lisinopril Lisinopril Maleate (1:1) Lisinopril Sulfate (1:2) Lysinopril MK-521 Prinivil Zestril |
Reference | 1: Sorrenti M, Catenacci L, Cruickshank DL, Caira MR. Lisinopril dihydrate: single-crystal x-ray structure and physicochemical characterization of derived solid forms. J Pharm Sci. 2013 Oct;102(10):3596-603. doi: 10.1002/jps.23660. Epub 2013 Jul 19. PubMed PMID: 23873413. 2: Wang SL, Lin SY, Chen TF. Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Chem Pharm Bull (Tokyo). 2000 Dec;48(12):1890-3. PubMed PMID: 11145138. 3: Ozdemir HS, Aksulu HE, Karataş F, Ustündag B, Bingöl I. Long-term lisinopril dihydrate application decreases plasma noradrenaline but not adrenaline levels in chickens. Physiol Res. 2000;49(1):183-8. PubMed PMID: 10805421. 4: Derayea SM, Badr El-Din KM, Mohammed FF. An innovative validated spectrofluorimetric method for determination of Lisinopril in presence of hydrochlorothiazide; application to content uniformity testing. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jan 5;188:318-323. doi: 10.1016/j.saa.2017.07.021. Epub 2017 Jul 17. PubMed PMID: 28750308. 5: Olamoyegun M, Kolawole B, Ajayi AAL. Influence of West African Ethnicity and Gender on Beta-Cell Function and Insulin Sensitivity in Essential Hypertensives Treated with Hydrochlorothiazide and Hydrochlorothiazide-lisinopril Combination. J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):68-73. doi: 10.4103/jpp.JPP_140_16. PubMed PMID: 28706401; PubMed Central PMCID: PMC5497402. 6: Derayea SM, Badr El-Din KM, Mohammed FF. Selective spectrofluorimetric method for determination of Lisinopril in pharmaceutical preparations and in presence of hydrochlorothiazide: Application to content uniformity testing. Luminescence. 2017 Dec;32(8):1482-1487. doi: 10.1002/bio.3348. Epub 2017 Jul 6. PubMed PMID: 28681525. 7: Fahelelbom KMS, Al-Tabakha MMM, Eissa NAM, Javadi J. Evaluation of Certain Pharmaceutical Quality Attributes of Lisinopril Split Tablets. Sci Pharm. 2016 Oct 11;84(4):646-653. doi: 10.3390/scipharm84040646. PubMed PMID: 28656943. 8: Guglin M, Munster P, Fink A, Krischer J. Lisinopril or Coreg CR in reducing cardiotoxicity in women with breast cancer receiving trastuzumab: A rationale and design of a randomized clinical trial. Am Heart J. 2017 Jun;188:87-92. doi: 10.1016/j.ahj.2017.03.010. Epub 2017 Mar 22. PubMed PMID: 28577685; PubMed Central PMCID: PMC5458618. 9: Abbasi Pour S, Shaterian HR. Design and characterization of lisinopril-loaded superparamagnetic nanoparticles as a new contrast agent for in vitro, in vivo MRI imaging, diagnose the tumors and drug delivery system. J Mater Sci Mater Med. 2017 Jun;28(6):91. doi: 10.1007/s10856-017-5900-0. Epub 2017 May 11. PubMed PMID: 28497361. 10: Fröhlich H, Henning F, Täger T, Schellberg D, Grundtvig M, Goode K, Corletto A, Kazmi S, Hole T, Katus HA, Atar D, Cleland JGF, Agewall S, Frankenstein L, Clark AL. Comparative effectiveness of enalapril, lisinopril and ramipril in the treatment of patients with chronic heart failure. A propensity score matched cohort study. Eur Heart J Cardiovasc Pharmacother. 2017 May 5. doi: 10.1093/ehjcvp/pvx013. [Epub ahead of print] PubMed PMID: 28475676. |
PubChem Compound | 11865407 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume